molecular formula C9H9IO B3059430 2-Iodo-4,5-dimethylbenzaldehyde CAS No. 1094026-85-3

2-Iodo-4,5-dimethylbenzaldehyde

Cat. No.: B3059430
CAS No.: 1094026-85-3
M. Wt: 260.07
InChI Key: PCKSGWHOUGMSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and two methyl groups at the fourth and fifth positions. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5-dimethylbenzaldehyde typically involves the iodination of 4,5-dimethylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 2-Iodo-4,5-dimethylbenzoic acid.

    Reduction: 2-Iodo-4,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-4,5-dimethylbenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The iodine atom also plays a crucial role in facilitating electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4,5-dimethoxybenzaldehyde
  • 3-Iodo-4,5-dimethoxybenzaldehyde
  • 5-Iodo-2,4-dimethoxybenzaldehyde

Uniqueness

2-Iodo-4,5-dimethylbenzaldehyde is unique due to the presence of both iodine and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various synthetic applications. The iodine atom enhances the compound’s reactivity towards nucleophiles, while the methyl groups provide steric hindrance that can influence the selectivity of reactions.

Properties

IUPAC Name

2-iodo-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-8(5-11)9(10)4-7(6)2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKSGWHOUGMSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857074
Record name 2-Iodo-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094026-85-3
Record name 2-Iodo-4,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4,5-dimethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Iodo-4,5-dimethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Iodo-4,5-dimethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Iodo-4,5-dimethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Iodo-4,5-dimethylbenzaldehyde
Reactant of Route 6
2-Iodo-4,5-dimethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.